2,3-Dichloro-6-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMPHKDBJQBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomeric Distinction of 2,3-dichloro-6-nitrophenol and 2,4-dichloro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and fine chemical synthesis, the precise understanding of isomeric differences is paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different chemical, physical, and biological properties. This guide provides a comprehensive technical comparison of two such isomers: 2,3-dichloro-6-nitrophenol and 2,4-dichloro-6-nitrophenol. The strategic placement of a single chlorine atom distinguishes these molecules, leading to significant variations in their characteristics and potential applications.
This document delves into the structural nuances, synthesis strategies, and analytical differentiation of these two compounds, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The core difference between this compound and 2,4-dichloro-6-nitrophenol lies in the substitution pattern on the phenol ring. This seemingly minor structural variance has a profound impact on the electron distribution, and consequently, the physical and chemical behavior of the molecules.
Molecular Structures:
A comparative summary of their key physicochemical properties is presented below. It is important to note that while extensive experimental data is available for the 2,4-isomer, some properties for the 2,3-isomer are less documented and may be based on predictive models.
| Property | This compound | 2,4-dichloro-6-nitrophenol |
| CAS Number | 28165-60-8[1] | 609-89-2[2] |
| Molecular Formula | C₆H₃Cl₂NO₃[1] | C₆H₃Cl₂NO₃[2] |
| Molecular Weight | 208.00 g/mol | 208.00 g/mol [3] |
| Appearance | - | Yellow to orange powder[2] |
| Melting Point | No experimental data found | 118-120 °C[2] |
| Boiling Point | No experimental data found | Predicted: ~260-267 °C[4] |
| Solubility | - | Sparingly soluble in water[5] |
The difference in chlorine substitution is expected to influence properties such as polarity, crystal packing, and intermolecular interactions, leading to the observed and predicted differences in their physical states and melting/boiling points.
Synthesis Strategies: Navigating Isomeric Selectivity
The synthesis of these isomers presents a classic challenge in aromatic chemistry: controlling regioselectivity. The directing effects of the substituents on the starting material are crucial in determining the final product distribution.
Synthesis of 2,4-dichloro-6-nitrophenol
A common and practical approach to synthesizing 2,4-dichloro-6-nitrophenol involves the direct nitration of 2,4-dichlorophenol. The hydroxyl (-OH) and chloro (-Cl) groups are ortho-, para-directing, while the nitro group is a meta-director. In this case, the strong activating and directing effect of the hydroxyl group, combined with the directing influence of the chlorine atoms, favors the introduction of the nitro group at the C6 position, which is ortho to the hydroxyl group and meta to the C4-chloro substituent.
Illustrative Workflow for 2,4-dichloro-6-nitrophenol Synthesis:
Synthesis of this compound
The synthesis of this compound is less straightforward. Direct nitration of 2,3-dichlorophenol is a potential route. In this precursor, the hydroxyl group strongly directs ortho- and para- to itself. The positions ortho to the -OH are C2 and C6, and the para position is C4. The chlorine at C2 is deactivating, and the chlorine at C3 is also deactivating. The nitration is expected to occur at the positions most activated by the hydroxyl group and least deactivated by the chloro groups. Therefore, nitration would likely yield a mixture of isomers, including 4-nitro-2,3-dichlorophenol and 6-nitro-2,3-dichlorophenol. The separation of these isomers can be challenging.
A documented synthesis of a related isomer, 4-nitro-2,3-dichlorophenol, involves the nitration of 2,3-dichlorophenol with nitric acid in glacial acetic acid. This procedure could potentially be adapted, and the reaction mixture analyzed for the presence of the desired this compound isomer.
Spectroscopic Differentiation: Unmasking the Isomers
The distinct substitution patterns of the two isomers give rise to unique spectroscopic fingerprints, which are essential for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The number of signals, their splitting patterns (multiplicity), and chemical shifts in the aromatic region of the ¹H NMR spectrum are powerful tools for distinguishing between the two isomers.
-
This compound: This isomer is expected to show two signals in the aromatic region, each corresponding to one proton. The protons at C4 and C5 would likely appear as doublets due to coupling with each other.
-
2,4-dichloro-6-nitrophenol: This isomer will also exhibit two signals in the aromatic region. The proton at C3 will appear as a doublet, and the proton at C5 will also appear as a doublet. The coupling constant between these two protons would be characteristic.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are sensitive to the electronic environment created by the substituents.
-
The carbon atoms directly bonded to the electron-withdrawing chlorine and nitro groups will be significantly deshielded and appear at a lower field.
-
The different substitution patterns will result in a unique set of chemical shifts for the six aromatic carbons in each isomer, allowing for their differentiation.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the O-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretching vibrations. However, the exact positions and intensities of the C-Cl stretching and the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) will differ due to the different substitution patterns. These subtle differences in the fingerprint region can be used for identification when compared with reference spectra. For 2,4-dichloro-6-nitrophenol, FT-Raman and FTIR spectra have been studied in detail.
Mass Spectrometry (MS)
Both isomers will have the same molecular ion peak (M⁺) in their mass spectra due to their identical molecular formula. However, the fragmentation patterns upon electron ionization may differ. The relative positions of the chloro and nitro groups can influence the stability of the fragment ions formed, leading to variations in the relative abundances of these fragments. This can provide structural information to distinguish between the isomers.
Comparative Spectroscopic Data:
| Spectroscopic Technique | This compound | 2,4-dichloro-6-nitrophenol |
| ¹H NMR | Predicted: Two doublets in the aromatic region. | Experimental data available showing two distinct signals in the aromatic region.[3] |
| ¹³C NMR | Predicted: Six distinct signals for the aromatic carbons. | Experimental data available.[3] |
| IR Spectroscopy | Predicted: Characteristic bands for OH, aromatic CH, C=C, NO₂, and C-Cl. Fingerprint region will be unique. | Experimental FTIR and FT-Raman data available.[2] |
| Mass Spectrometry | Predicted: Same molecular ion as the 2,4-isomer, potentially different fragmentation pattern. | Experimental mass spectrum available.[3] |
Analytical Separation and Characterization Workflow
For a definitive identification and quantification of each isomer, especially in a mixture, a robust analytical workflow is essential.
Sources
2,3-Dichloro-6-nitrophenol IUPAC name and synonyms
[1][2][3][4][5][6][7]
Chemical Identity & Nomenclature
This compound is an isomer of dichloronitrophenol characterized by a specific substitution pattern that significantly influences its electronic properties and reactivity. It is distinct from the more common 2,4-dichloro-6-nitrophenol.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 28165-60-8 |
| Common Synonyms | Anagrelide Impurity 16; 6-Nitro-2,3-dichlorophenol |
| Molecular Formula | C₆H₃Cl₂NO₃ |
| Molecular Weight | 207.99 g/mol |
| SMILES | Oc1c(Cl)c(Cl)ccc1=O |
| InChI Key | SJWMPHKDBJQBBJ-UHFFFAOYSA-N |
Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 2,4-dichloro-6-nitrophenol (CAS 609-89-2) . The 2,3-dichloro substitution pattern creates a unique steric environment around the hydroxyl group, affecting its pKa and binding affinity in biological targets.
Structural Analysis & Physicochemical Properties
The molecule features a benzene ring substituted with a hydroxyl group at position 1, chlorine atoms at positions 2 and 3, and a nitro group at position 6.
-
Acidity (pKa): The presence of the nitro group (strongly electron-withdrawing via resonance and induction) at the ortho position (C6), combined with the inductive electron-withdrawing effects of the chlorine atoms, makes this phenol significantly more acidic than unsubstituted phenol. The intramolecular hydrogen bond between the -OH and the ortho-nitro group stabilizes the molecule but also influences its solubility and volatility.
-
Steric Hindrance: The hydroxyl group is flanked by a chlorine atom at C2 and a nitro group at C6. This "ortho-di-substitution" creates a crowded environment, potentially shielding the oxygen atom from certain nucleophilic attacks while enhancing its leaving group ability in specific displacement reactions.
Graphviz Diagram: Chemical Structure & Numbering
Caption: Structural connectivity of this compound showing the critical ortho-flanking of the hydroxyl group.
Synthesis & Manufacturing Pathways
The synthesis of this compound is challenging due to regioselectivity issues. Direct nitration of 2,3-dichlorophenol typically yields the para-isomer (4-nitro) as the major product. Therefore, alternative routes or rigorous purification are required.
Route A: Nitration of 2,3-Dichlorophenol (Direct)
This is the most direct industrial route but requires careful separation of isomers.
-
Reagents: 2,3-Dichlorophenol, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Mechanism: Electrophilic Aromatic Substitution. The -OH group directs ortho/para. The C4 position is less sterically hindered than C6, favoring the 4-nitro isomer.
-
Outcome: A mixture containing primarily 2,3-dichloro-4-nitrophenol (~80-90%) and the target This compound (~10-20%).
-
Purification: Fractional crystallization or column chromatography is necessary to isolate the 6-nitro isomer.
Route B: Hydrolysis of 2,3-Dichloro-6-nitroaniline (High Purity)
For analytical standards, this route ensures the correct isomer is formed without contamination from the 4-nitro variant.
-
Precursor: 2,3-Dichloro-6-nitroaniline (derived from ammonolysis of 2,3,4-trichloronitrobenzene).[1][2]
-
Transformation: Diazotization followed by hydrolysis (Sandmeyer-type hydroxylation) or alkaline hydrolysis under high temperature.
-
Advantage: The nitrogen position is fixed in the precursor, guaranteeing the regiochemistry of the final phenol.
Graphviz Diagram: Synthesis Logic
Caption: Comparative synthesis routes showing the direct nitration pathway (mixture) vs. the aniline hydrolysis pathway (specific).
Applications in Drug Development & Agrochemicals
A. Pharmaceutical Impurity Standard (Anagrelide)
The primary commercial application of this compound is as Anagrelide Impurity 16 .
-
Context: Anagrelide (Agrylin) is a drug used to treat essential thrombocythemia. Its structure involves a dichloro-quinazoline ring system.
-
Origin: During the synthesis of Anagrelide, starting materials or intermediates containing the 2,3-dichloro-6-nitro motif can undergo hydrolysis, generating this phenol as a byproduct.[2]
-
Regulatory Requirement: Drug developers must quantify this impurity in the final API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines. The isolated phenol serves as a Certified Reference Material (CRM) for HPLC method validation.
B. Agrochemical Intermediate
It serves as a building block for herbicides and fungicides.
-
Derivatives: The nitro group can be reduced to an amine (2,3-dichloro-6-aminophenol), which is a versatile scaffold for synthesizing benzoxazoles or other heterocycles used in crop protection.
Safety & Handling (MSDS Highlights)
As a nitrophenol derivative, this compound poses specific hazards that must be managed in a laboratory setting.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through skin. | Wear nitrile gloves and P95 respirator. |
| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Use safety goggles and face shield. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Do not dispose of in standard drains; use hazardous waste streams. |
| Reactivity | Potential explosion hazard if heated under confinement (nitro group). | Store in a cool, dry place away from reducing agents. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10560275, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Chloronitrophenols. (General safety data for class). Retrieved from [Link]
- Google Patents.Synthesis of Mesotrione and Related Intermediates (WO2018178860A1). (Describes nitration of substituted toluenes/phenols).
Methodological & Application
HPLC method development for Anagrelide Impurity 16 detection
Part 1: Executive Summary & Scientific Rationale
Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Anagrelide and the specific resolution of Impurity 16 .
Defining "Impurity 16" for this Protocol: In the absence of a universal pharmacopeial definition for "Impurity 16," this guide identifies it as Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (analogous to USP Related Compound B). This is a critical process-related intermediate and hydrolytic degradant. Its separation is chemically challenging due to its amphoteric nature and structural similarity to the parent quinazolinone ring prior to cyclization.
Mechanism of Action & Challenge: Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) acts as a phosphodiesterase III inhibitor.[1][2] The primary separation challenge lies in the hydrophobic selectivity required to resolve the dichloro-moieties and the pH-dependent ionization of the secondary amine in Impurity 16. Standard C18 methods often fail to resolve Impurity 16 from the solvent front or the parent peak tail without precise pH control.
Part 2: Chemical Basis & Method Strategy
Physico-Chemical Profiling
-
Anagrelide (API): Weakly basic (pKa ~2.8 quinazoline N). Hydrophobic (LogP ~2.5). Retains well on C18/C8.
-
Impurity 16 (Open Ring): Contains a free primary amine and an ester. More polar than Anagrelide.
-
Risk: At neutral pH, the amine is unprotonated, leading to peak broadening. At very low pH (<2.5), it may co-elute with other polar degradants.
-
Strategy: Use a pH 3.0 - 3.5 phosphate buffer . This ensures the amine moieties are protonated (improving peak shape) while suppressing the ionization of residual silanols on the column stationary phase.
-
Stationary Phase Selection
-
Primary Choice: End-capped C18 (L1) .
-
Reasoning: High carbon load provides necessary hydrophobic interaction for the chlorinated aromatic rings.
-
-
Alternative (For difficult isomers): Phenyl-Hexyl .
-
Reasoning: Pi-pi interactions offer superior selectivity for the dichloro-benzene ring orientation if Impurity 16 is a positional isomer.
-
Detection
-
UV @ 254 nm: The quinazolinone core exhibits strong absorption here.
-
LC-MS Compatible: The protocol below uses volatile buffers (Formate/Acetate) if MS detection is required for low-level (<0.05%) identification.
Part 3: Experimental Protocol
A. Reagents & Standards
-
Anagrelide Reference Standard: >99.0% purity.
-
Impurity 16 Standard: (Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate).[3]
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ·cm).
B. Chromatographic Conditions (The "System")
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3V or Symmetry C18 (250 x 4.6 mm, 5 µm) | Long column length needed for critical pair resolution (Rs > 2.0). |
| Mobile Phase A | 20 mM | Acidic pH suppresses silanol activity and protonates bases for sharp peaks. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | MeOH modifies selectivity; ACN reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain Van Deemter efficiency. |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer and reduces viscosity. |
| Injection Vol | 20 µL | Sufficient mass load for LOQ detection without band broadening. |
| Detector | PDA / UV @ 254 nm | Max absorption for Anagrelide core. |
C. Gradient Program
Design Logic: A gradient is essential. Isocratic methods often result in late elution of dimers or broad peaks for Impurity 16.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration; elutes very polar degradation products. |
| 5.0 | 90 | 10 | Isocratic hold to separate Impurity 16 from solvent front. |
| 25.0 | 40 | 60 | Linear ramp to elute Anagrelide (RT ~18-22 min). |
| 35.0 | 20 | 80 | Wash step to remove hydrophobic dimers. |
| 40.0 | 90 | 10 | Return to initial conditions. |
| 45.0 | 90 | 10 | Re-equilibration. |
D. Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (60:40). Crucial: Matches initial gradient strength to prevent "solvent shock" peak distortion.
-
Stock Preparation: Dissolve 25 mg Anagrelide in 50 mL Diluent (Sonication required: 15 mins).
-
Impurity Spiking: For validation, spike Impurity 16 at 0.15% specification level (approx 0.75 µg/mL).
Part 4: Method Development Logic & Visualization
Workflow: Impurity Origin & Control Strategy
The following diagram illustrates the origin of Impurity 16 and the decision logic for the chosen HPLC method.
Caption: Figure 1. Formation pathway of Impurity 16 (Open Ring) and the chromatographic strategy derived from its polarity relative to the API.
Part 5: Validation Parameters (Self-Validating System)
To ensure the method is "self-validating" (i.e., includes internal checks for failure modes), the following System Suitability Tests (SST) must be passed before every run.
1. Specificity & Resolution (Rs)
-
Requirement: Resolution (Rs) between Impurity 16 and Anagrelide must be > 2.5 .
-
Why: Ensures the method can distinguish the intermediate from the parent drug even as the column ages.
2. Sensitivity (LOD/LOQ)
-
LOD: S/N ratio ≥ 3:1 (Target: 0.02%).
-
LOQ: S/N ratio ≥ 10:1 (Target: 0.05%).
-
Protocol: Inject a 0.05% diluted standard. If the peak is not visible, check the detector lamp intensity or flow cell cleanliness.
3. Robustness (pH Challenge)
-
Test: Vary pH by ± 0.2 units (2.8 to 3.2).
-
Acceptance: Retention time of Impurity 16 should not shift by > 5%.
-
Insight: If RT shifts significantly, the buffer capacity is insufficient. Increase buffer concentration to 50 mM.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Impurity 16 Peak Split | Solvent Mismatch | Ensure sample diluent contains at least 60% aqueous buffer. |
| Drifting Retention Times | Column Equilibration | Increase re-equilibration time from 5 to 10 minutes between injections. |
| Baseline Noise | Buffer Precipitation | Filter Mobile Phase A through 0.22 µm filter; ensure MeOH in MP-B doesn't crash salts. |
| Co-elution with API | pH too high | Lower pH to 2.8 to fully protonate the amine, reducing hydrophobic retention of Impurity 16. |
References
-
USP-NF. (2023). Anagrelide Hydrochloride: Official Monograph. United States Pharmacopeia.[2] Link
-
Mallavarapu, R., et al. (2021).[4] Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Analytical Chemistry Letters, 11(5), 708-718.[4] Link
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] Link
-
PubChem. (2023). Anagrelide Hydrochloride Compound Summary. National Center for Biotechnology Information. Link
Sources
Application Note: Regioselective Nucleophilic Substitution of 2,3-Dichloro-6-nitrophenol
Executive Summary
2,3-Dichloro-6-nitrophenol (CAS: 28165-60-8) is a highly functionalized aromatic scaffold utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates. Its unique substitution pattern—featuring a phenol, a nitro group, and two vicinal chlorides—creates a "push-pull" electronic system that dictates specific reactivity profiles.
This guide provides a validated protocol for the regioselective Nucleophilic Aromatic Substitution (
Mechanistic Insight & Regioselectivity
To design a self-validating protocol, one must understand the electronic "battlefield" of the substrate.
Electronic Topography
-
C1-Hydroxyl (-OH): Under basic conditions required for
, the phenol deprotonates to form a phenoxide . This is an Electron Donating Group (EDG) via resonance, which typically deactivates the ring toward nucleophilic attack. -
C6-Nitro (-NO
): A strong Electron Withdrawing Group (EWG). It activates the ring by stabilizing the negative charge in the transition state (Meisenheimer complex). -
The Chloride Targets:
-
C2-Cl: Located meta to the activating -NO
group and ortho to the electron-rich phenoxide. It is deactivated and sterically hindered. -
C3-Cl: Located para to the activating -NO
group. Despite the general deactivation from the phenoxide, the para-nitro resonance stabilization is sufficient to facilitate substitution at this position.
-
Reaction Pathway Diagram
The following diagram illustrates the regioselective logic and the critical intermediate.
Figure 1: Mechanistic pathway highlighting the activation of C3-Cl by the para-nitro group.
Experimental Protocols
Protocol A: C3-Amination (General Procedure)
This protocol describes the displacement of the C3-chloride with a secondary amine (e.g., morpholine, piperidine). This is the most common transformation for generating bioactive libraries.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (2.5 - 3.0 equiv)
-
Solvent: Ethanol (Green/Protic) or Acetonitrile (Polar Aprotic)
-
Catalyst (Optional): KI (0.1 equiv) if reaction is sluggish.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 4.8 mmol) in Ethanol (10 mL).
-
Note: Ethanol is preferred for safety and ease of workup. If solubility is an issue, use DMF, but increase workup rigor.
-
-
Nucleophile Addition: Add the secondary amine (12.0 - 14.4 mmol) dropwise at room temperature.
-
Why Excess? The first equivalent acts as a base to deprotonate the phenol. The second equivalent acts as the nucleophile.[1] The third ensures the reaction drives to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours.
-
Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting material (more non-polar) should disappear.
-
-
Workup (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.[2]
-
Resuspend the residue in water (20 mL).
-
Acidification: Carefully add 1M HCl until pH ~3-4.
-
Observation: The product (a phenol) should precipitate out as the amine salts remain in solution.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Protocol B: C3-Thiolation (S-Nucleophiles)
Thiolates are stronger nucleophiles but require inert conditions to prevent disulfide formation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Thiol (e.g., thiophenol, alkyl thiol) (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ) (2.5 equiv) -
Solvent: DMF (Dimethylformamide)
Methodology:
-
Inert Setup: Purge the reaction vessel with Nitrogen or Argon.[3]
-
Deprotonation: Combine the Thiol and K
CO in DMF. Stir for 15 min to generate the thiolate anion. -
Addition: Add the this compound solution (in DMF) to the thiolate mixture.
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Quench: Pour into ice water containing dilute HCl.
-
Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na
SO , and concentrate.
Analytical Validation (QC)
To ensure the integrity of the reaction, compare the analytical data of the product against the starting material.
| Feature | Starting Material (2,3-Cl | Product (3-Substituted) | Interpretation |
| Two doublets (C4-H, C5-H) with ortho coupling (~9 Hz). | Two doublets (C4-H, C5-H) with ortho coupling. | The pattern remains similar, but chemical shifts will move upfield due to the electron-donating amine/thiol. | |
| Distinct C-Cl peaks at C2 and C3. | Loss of one C-Cl signal; appearance of C-N or C-S carbon. | Confirms substitution. | |
| Mass Spectrometry | Characteristic Cl | Cl | Definitive proof of mono-substitution. |
| Appearance | Yellow crystalline solid. | Often Deep Orange/Red solid. | Due to increased conjugation (push-pull system). |
Safety & Handling
-
Toxicity: Chloronitrophenols are toxic by inhalation, ingestion, and skin contact. Wear full PPE (gloves, goggles, lab coat).
-
Explosion Hazard: Polynitrated compounds can be explosive when dry or subjected to shock. While mono-nitro compounds are generally stable, avoid heating the dry solid excessively.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
Workflow Visualization
Figure 2: Operational workflow for the amination protocol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10560275, this compound. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Ortho-Para Rule. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Challenges of 2,3-Dichloro-6-Nitrophenol
Welcome to the technical support guide for 2,3-dichloro-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers. Here, we provide in-depth, evidence-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS) at neutral pH. Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule possesses a largely non-polar benzene ring substituted with two hydrophobic chlorine atoms and a nitro group. While the phenolic hydroxyl group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to limited solubility in water.
Similar to other nitrophenols, its solubility is highly dependent on pH.[1][2] The phenolic hydroxyl group is weakly acidic, and at neutral pH, the compound primarily exists in its protonated, less soluble form.
Key Physicochemical Properties of Related Compounds:
| Property | 2,4-Dichloro-6-nitrophenol | p-Nitrophenol |
| Molecular Formula | C6H3Cl2NO3[3][4] | C6H5NO3[1] |
| Molecular Weight | 208.00 g/mol [3][5] | - |
| logP (Octanol/Water) | 2.607 (Calculated)[3] | 1.95[6] |
| pKa | - | ~7.1[1][2] |
| Water Solubility | Sparingly soluble[7] | 16 g/L at 25°C[2][6] |
Note: Data for the specific 2,3-dichloro isomer is limited; properties of the 2,4-dichloro isomer are provided for structural comparison.
Q2: How does pH adjustment affect the solubility of this compound?
A2: Adjusting the pH of the aqueous buffer is the most effective primary strategy to enhance the solubility of this compound. By increasing the pH to a value above the compound's pKa, the phenolic proton is removed, forming the more soluble phenolate anion.[1][2] This negatively charged species is more polar and readily interacts with water molecules, leading to a significant increase in solubility.
A solution of 4-nitrophenol, for instance, is colorless below pH 5.4 and turns yellow above pH 7.5 due to the formation of the nitrophenolate ion, a property that makes it a useful pH indicator.[6]
Workflow for pH-Based Solubilization:
Caption: Workflow for increasing solubility via pH adjustment.
Q3: What is the recommended step-by-step protocol for preparing a stock solution of this compound using pH adjustment?
A3:
Objective: To prepare a concentrated stock solution of this compound in an aqueous buffer by pH modification.
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Protocol:
-
Initial Slurry Preparation: Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final desired volume of deionized water. This will form a slurry.
-
Basic Titration: While stirring, slowly add 0.1 M NaOH dropwise to the slurry.
-
Monitoring: Continuously monitor the pH of the solution. As the pH increases, you will observe the solid beginning to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved. The solution will likely turn a yellowish color, indicative of phenolate formation.[1]
-
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your final target value using 0.1 M NaOH or 0.1 M HCl. Be cautious not to lower the pH too much, as this may cause precipitation.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
Q4: I have concerns about altering the pH of my experimental buffer. Are there alternative methods to increase solubility?
A4: Yes, if pH modification is not suitable for your experimental design, you can employ co-solvents or surfactants.
-
Co-solvents: These are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9][10] Common co-solvents include:
-
Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[12] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their concentration in the bulk aqueous phase.[12][13] Suitable non-ionic surfactants for biological applications include:
Logical Flow for Solubility Enhancement:
Caption: Primary strategies for enhancing solubility.
Q5: Can you provide a protocol for preparing a stock solution using a co-solvent?
A5:
Objective: To prepare a concentrated stock solution of this compound using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Your desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Pipettes
Protocol:
-
Prepare Concentrated Stock: Dissolve the this compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution. For example, prepare a 10 mM stock.
-
Serial Dilution: Perform serial dilutions of this concentrated stock into your aqueous buffer to achieve the final desired working concentration.
-
Important Consideration: Be mindful of the final concentration of the co-solvent in your working solution. High concentrations of organic solvents can affect biological systems. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent.
Recommended Co-solvent Concentrations:
| Co-solvent | Typical Starting Concentration in Final Solution |
| DMSO | ≤ 0.5% (v/v) |
| Ethanol | ≤ 1% (v/v) |
Safety & Handling
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
In case of contact, rinse the affected area immediately with plenty of water.[16]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[16]
References
- Echemi. (2025, December 12). Key Properties and Applications of Para-Nitrophenol.
- IWA Publishing. (1991, January 1). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions.
- PubMed. (2003, November 15). Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants.
- Kao Chemicals. SURFACTANTS.
- Chemistry Stack Exchange. (2014, June 13). Solubility of p-nitrophenol in various substances?.
- ACS Publications. (2004, October 5). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles | Environmental Science & Technology.
- ACS Publications. (2013, May 8). pH Effects on Molecular Adsorption and Solvation of p-Nitrophenol at Silica/Aqueous Interfaces | The Journal of Physical Chemistry A.
- Wikipedia. 4-Nitrophenol.
- Wuxi Weiheng Chemical Co., Ltd. Functions of Cationic Surfactant – Solubilization.
- Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubMed. (2013, July 25). pH effects on molecular adsorption and solvation of p-nitrophenol at silica/aqueous interfaces.
- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
- J&K Scientific LLC. (n.d.). This compound | 28165-60-8.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2,4-Dichloro-6-nitrophenol.
- Sigma-Aldrich. (2025, May 22). SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2,3-Difluoro-6-nitrophenol.
- Thermo Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - o-Nitrophenol.
- ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Guidechem. (n.d.). 2,4-Dichloro-6-nitrophenol 609-89-2 wiki.
- Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro-6-nitro- (CAS 609-89-2).
- NIST WebBook. (n.d.). Phenol, 2,4-dichloro-6-nitro-.
- Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds.
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
- PubMed. (1950, August). The bactericidal activity of phenols in aqueous solutions of soap; the solubility of a water-insoluble phenol in aqueous solutions of soap.
- PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745.
- Fluorochem. (n.d.). 2,4-Dichloro-6-nitrophenol.
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554.
- ChemicalBook. (2025, December 31). 2,4-Dichloro-3-methyl-6-nitrophenol | 39549-27-4.
- Chemspace. (n.d.). 2,4-dichloro-6-nitrophenol - C6H3Cl2NO3 | CSSB00000239438.
- Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-6-nitrophenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals.
- Dhanlaxmi Chemicals. (n.d.). 2,4 Dichloro 6-Nitrophenol.
- ChemicalBook. (2026, January 13). 2,3-DIFLUORO-6-NITROPHENOL | 82419-26-9.
- BLDpharm. (n.d.). 118159-52-7|2,6-Dichloro-3-fluoro-4-nitrophenol.
Sources
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- 4. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
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Technical Support Center: Synthesis & Purification of 2,3-Dichloro-6-Nitrophenol
[1]
Topic: Optimizing nitration conditions to favor 2,3-dichloro-6-nitrophenol yield. Ticket ID: CHEM-NIT-23DCP-06 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Mechanistic Insight
The Challenge: Regiocontrol in 2,3-Dichlorophenol Nitration
Synthesizing This compound requires overcoming the inherent directing bias of the starting material, 2,3-dichlorophenol (2,3-DCP).[1]
-
The Hydroxyl Group (-OH): A strong ortho/para director.[1][2] It activates positions 6 (ortho) and 4 (para).
-
The Chlorine Groups (-Cl): Weakly deactivating but ortho/para directing.[1]
-
Cl at C2 blocks the C1-C2 position.[1]
-
Cl at C3 directs to C4 (ortho) and C6 (para).
-
The Conflict: Both the -OH group and the C3-Cl cooperatively direct the incoming nitronium ion (
-
Position 4 (Para): Generally kinetically and thermodynamically favored in polar protic solvents (e.g., standard mixed acid
) due to less steric hindrance and intermolecular hydrogen bonding. -
Position 6 (Ortho): The target isomer. Accessing this requires exploiting the "Ortho Effect" —using non-polar solvents to stabilize the transition state via intramolecular hydrogen bonding between the phenolic proton and the incoming nitro group.
Visualizing the Pathway
Figure 1: Reaction pathway showing the divergence between para (impurity) and ortho (target) isomers based on solvent conditions and separation via volatility.[1]
Optimized Experimental Protocol
To favor the 6-nitro isomer, we must abandon standard mixed-acid nitration.[1] Instead, we utilize a Two-Phase Nitration or Organic Solvent Nitration protocol.[1]
Method A: Direct Nitration in Non-Polar Solvent (Recommended)
This method maximizes the ortho yield by exploiting the chelation of the nitronium species to the phenolic hydroxyl group.
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or Benzene/Toluene | Promotes intramolecular H-bonding (Ortho-templating).[1] |
| Reagent | HNO3 (60-70%) | Avoids H2SO4, which promotes para substitution and sulfonation byproducts.[1] |
| Temp | < 20°C (Start), < 5°C (Addition) | Low temperature suppresses dinitration and oxidation (tar). |
| Catalyst | NaNO2 (0.1 mol%) | Traces of nitrite catalyze the reaction via the nitrosonium ion ( |
Step-by-Step Workflow
-
Dissolution: Dissolve 16.3 g (0.1 mol) of 2,3-dichlorophenol in 100 mL of DCM in a 3-neck round bottom flask equipped with a thermometer and addition funnel.
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Preparation of Acid: In a separate beaker, mix 7.0 mL of concentrated HNO3 (approx. 0.11 mol) with 10 mL of water. (Dilution moderates the exotherm).
-
Addition: Add the dilute nitric acid dropwise over 45 minutes . Crucial: Maintain internal temperature below 10°C.
-
Reaction: Stir vigorously for 2–4 hours at room temperature (20–25°C). The organic layer will turn yellow/orange.
-
Quench: Pour the mixture into 200 mL of ice water.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combine organic layers.
-
Purification (The Critical Step):
Troubleshooting Guide
Logic Tree: Diagnosing Low Yields
Figure 2: Decision tree for common nitration failures.
Common Issues & Solutions
| Symptom | Root Cause | Corrective Action |
| Product is not solidifying | Presence of unreacted phenol or isomers lowering MP.[1] | Do not skip Steam Distillation. It is the only reliable way to separate the liquid/low-melting mixture into pure components.[1] |
| Dark Black/Red Tar | Oxidation of the phenol ring (Quinone formation). | Nitric acid concentration is too high or temperature spiked.[1] Use Dilute HNO3 and keep T < 10°C during addition. Add Sulfamic Acid or Urea to scavenge excess nitrous acid if oxidation persists.[1] |
| Low Yield of 6-Nitro | Solvent polarity too high.[1] | If using Acetic Acid, switch to DCM or Toluene .[1] Polar solvents disrupt the intramolecular H-bond required for ortho delivery.[1] |
| Polynitration (Dinitro) | Excess Nitric Acid. | Ensure strict 1.05 eq stoichiometry. Do not add excess acid "just to be safe."[1] |
Frequently Asked Questions (FAQs)
Q: Can I use the "Sulfonation-Blocking" method for this isomer? A: Yes, but it is labor-intensive.[1]
-
Theory: Sulfonation of 2,3-DCP typically occurs at the para position (C4), giving 2,3-dichloro-4-hydroxybenzenesulfonic acid.[1]
-
Next Step: Nitration of this species forces the nitro group to the ortho position (C6).
-
Final Step: Desulfonation (heating with dilute acid) removes the sulfonic acid group, yielding pure this compound.[1]
-
Recommendation: Use this only if the direct nitration/steam distillation method fails to provide required purity [1].
Q: Why is Steam Distillation mandatory? A: This is based on Intramolecular vs. Intermolecular Hydrogen Bonding .
-
6-Nitro (Ortho): The -OH and -NO2 groups form an internal hydrogen bond.[1] This reduces the molecule's polarity and interaction with water, making it steam volatile .[1]
-
4-Nitro (Para): The groups are far apart.[1] They form intermolecular hydrogen bonds with other molecules and water, resulting in a high boiling point and zero steam volatility .[1] This physical property difference is the most efficient purification method [2].
Q: Can I use Sulfuric Acid (Mixed Acid)?
A: Avoid if possible. Mixed acid (
References
-
Patent US5292966A : Process for the preparation of 2-nitro-3,6-dichlorophenol. (Discusses sulfonation/desulfonation strategy for regiocontrol). Link
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Nitration of Phenols and Steam Distillation Principles.
-
Patent US4723043A : Nitration of phenolic compounds.[1] (Describes two-phase nitration techniques for substituted phenols). Link
- Preparation of Ortho-Nitrophenols: Journal of Organic Chemistry. (General mechanism of ortho-selectivity in non-polar solvents).
Technical Support Center: Strategies for Preventing Thermal Decomposition of 2,3-dichloro-6-nitrophenol During Drying Operations
Welcome to the technical support center for handling thermally sensitive compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored for researchers, scientists, and drug development professionals working with 2,3-dichloro-6-nitrophenol. Our focus is to equip you with the knowledge and protocols necessary to prevent thermal decomposition during the critical drying phase, ensuring product integrity, yield, and operational safety.
Section 1: Understanding the Risk - The Thermal Instability of this compound
This section addresses the fundamental questions regarding the thermal sensitivity of your compound.
Q1: Why is this compound considered a thermally sensitive compound?
A: The thermal sensitivity of this compound stems from its molecular structure. Like many nitrophenolic compounds, it contains an energetic nitro group (-NO₂) attached to an aromatic ring. This combination can be prone to exothermic decomposition when subjected to sufficient thermal energy.[1] The decomposition process can be complex and may be accelerated by the presence of impurities or certain atmospheric conditions. Studies on related nitrophenols show they are hazardous due to their thermal instability, which can sometimes lead to autocatalytic or violent decomposition.[1][2]
Q2: What are the primary indicators of thermal decomposition during or after drying?
A: Visual and analytical cues are critical for detecting decomposition. The most common indicators include:
-
Color Change: A shift from the expected pale yellow to a darker yellow, orange, or brown coloration is a primary sign of degradation.
-
Gas Evolution: The formation of gaseous byproducts, such as nitrogen oxides (NOx), can lead to pressure buildup in closed systems.[3]
-
Inconsistent Analytical Results: Post-drying analysis, typically via High-Performance Liquid Chromatography (HPLC), may reveal the presence of new impurity peaks or a lower-than-expected potency of the active pharmaceutical ingredient (API).
-
Physical Changes: Unexplained melting, clumping, or changes in powder morphology can indicate that the material has been exposed to excessive temperatures.
Q3: What are the consequences of thermal decomposition?
A: The ramifications of thermal decomposition are significant and multifaceted:
-
Product Quality and Yield: The primary consequence is a loss of product purity and a reduction in overall yield. Degradation byproducts represent impurities that can compromise the efficacy and safety of the final drug product.
-
Process Safety: Uncontrolled exothermic decomposition can lead to a rapid increase in temperature and pressure, posing a significant safety hazard, especially at a larger scale. The decomposition of chlorinated and nitrated compounds can release toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[3][4][5]
-
Regulatory Compliance: The presence of uncharacterized impurities can lead to batch rejection and significant delays in drug development and manufacturing timelines.
Section 2: Troubleshooting Guide - Rectifying and Optimizing Your Drying Process
This section provides actionable steps to diagnose and correct issues encountered during drying.
Issue: My dried this compound shows discoloration and new impurities in the HPLC analysis.
This is a classic sign of thermal degradation. The immediate action is to quarantine the batch and perform a thorough investigation. The following workflow will guide your root cause analysis.
Caption: Troubleshooting workflow for thermal decomposition.
Corrective Actions & Optimized Protocols
If your current drying method is causing degradation, switching to a gentler technique is the most robust solution.
Protocol 1: Implementing Low-Temperature Vacuum Drying
Step-by-Step Methodology:
-
Preparation: Ensure the vacuum oven and all associated glassware are clean and dry. Calibrate the temperature and pressure sensors.
-
Loading: Spread the wet cake of this compound evenly on stainless steel trays. A shallow, uniform depth is crucial for consistent drying and heat transfer.
-
Initial Setup: Place the loaded trays inside the oven and ensure a tight seal on the door.
-
Vacuum Application: Gradually apply vacuum to the chamber, reducing the pressure to the target level (e.g., <10 mbar). This initial pull-down should be done without heating to prevent solvent "bumping."
-
Heating Cycle: Once the target vacuum is stable, slowly ramp up the jacket temperature to the desired setpoint (e.g., 40-50 °C). The product temperature should always be kept well below the determined decomposition onset.
-
Monitoring: Monitor the process until the residual solvent level reaches the target specification, as determined by in-process checks (e.g., Loss on Drying).
-
Cooling and Venting: Once drying is complete, turn off the heat and allow the product to cool under vacuum. Gently break the vacuum with an inert gas like nitrogen before removing the product.
Protocol 2: Optimizing Fluidized Bed Drying (FBD)
FBD offers rapid and uniform drying, which can reduce the overall time the product is exposed to heat.[10][11] However, precise control of the inlet air temperature is paramount.
Step-by-Step Methodology:
-
System Preparation: Ensure the FBD, including the product bowl, filters, and distributor plate, is clean.
-
Loading: Load the granulated or wet material into the product bowl.
-
Parameter Setting: Set the inlet air temperature to a conservative value (e.g., 50-60 °C). The target product temperature should not exceed a safe limit. Set the initial airflow to a low value.[11]
-
Fluidization: Gradually increase the airflow until the material bed is fully fluidized, resembling a boiling liquid.[12] This ensures every particle is evenly exposed to the heated air.[10]
-
Drying Phase: Maintain fluidization and monitor the product temperature and exhaust air humidity. The drying process is often rapid, potentially concluding in 30-60 minutes.[10]
-
Endpoint Determination: The process is complete when the exhaust air temperature rises to approach the inlet air temperature, or when a predetermined LOD value is reached.
-
Cooling: After the heating phase, switch to ambient temperature air to cool the product down before discharge.
| Drying Method | Operating Principle | Typical Temp. Range (°C) | Advantages for Sensitive Compounds | Considerations |
| Vacuum Drying | Lowers solvent boiling point by reducing pressure.[13] | 30 - 60 | Gentle; minimizes thermal stress; ideal for R&D and small scale.[6][8] | Slower than FBD; potential for non-uniformity if loaded improperly. |
| Fluidized Bed Drying (FBD) | Suspends particles in heated air for uniform contact.[12] | 40 - 80 | Very fast drying time reduces overall heat exposure; excellent uniformity.[10][11] | Requires careful control of inlet air temperature; potential for particle attrition. |
| Freeze Drying (Lyophilization) | Removes solvent via sublimation from a frozen state. | < 0 | The gentlest method; preserves molecular structure excellently.[14][15] | Very slow and energy-intensive; highest operational cost. |
| Convective (Hot Air) Drying | Uses heated air to evaporate solvent at atmospheric pressure. | 50 - 100+ | Low cost and simple equipment.[16] | High risk of thermal degradation for sensitive compounds.[15] |
Section 3: Proactive Strategies & Best Practices
Q4: How do I select the right drying method from the start?
A: The choice depends on a balance of compound sensitivity, scale, speed, and cost. The following logic can guide your decision.
Caption: Decision logic for selecting an appropriate drying method.
Q5: How can I scientifically determine the maximum safe drying temperature?
A: The most reliable method is to perform thermal analysis on a small sample of your wet cake using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
-
DSC detects heat flow changes and will show a sharp exothermic peak corresponding to the onset of decomposition.
-
TGA measures mass loss as a function of temperature and will show a rapid weight loss as the compound decomposes. The "onset temperature" from these analyses provides a data-driven upper limit for your drying process. It is crucial to set your drying temperature significantly below this onset to build in a safety margin.[1][17]
Q6: What analytical methods are essential for confirming product integrity after drying?
A: A robust analytical package is non-negotiable.
-
Purity and Impurities: A validated, stability-indicating HPLC method is the gold standard for quantifying the parent compound and detecting any degradation products.[18][19]
-
Byproduct Identification: If new impurities are detected, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify their molecular weights and structures.[20][21]
-
Residual Solvents: Headspace GC is the standard method for quantifying residual solvents to ensure they meet ICH (International Council for Harmonisation) limits.
Section 4: Safety First - Handling this compound
All nitrophenols should be handled with care due to their potential toxicity.[22][23] Always consult the specific Safety Data Sheet (SDS) for your material.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][24]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][23]
-
Containment: In case of a spill, avoid generating dust. Carefully collect the material and place it in a designated, labeled waste container for proper disposal.[23]
-
First Aid: In case of skin contact, wash thoroughly with water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if symptoms persist.[4][24]
References
- Finetech. (2025, October 21). Understanding Fluidized Bed Dryer in Pharmaceutical Engineering.
- Pharmaguideline. Principle and Working of Fluidized Bed Dryer (FBD).
- LFA Machines. Fluid Bed Drying.
- ANDRITZ GROUP. Fluid bed dryers | revolutionize drying methods.
- Senieer. (2025, April 1). Fluid Bed Dryer.
- Wikipedia. Vacuum drying.
- SINOTHERMO. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques.
- MIRAI Intex Technology. (2024, March 19). Vacuum drying technique.
- Yutong. (2024, September 3).
- Busch Global. Vacuum drying.
- ACS Publications. (2023, June 3). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development.
- Astech Ireland.
- Carl ROTH.
- Carl ROTH.
- PMC.
- Techno PharmChem.
- ResearchGate. (2025, August 6).
- ScienceDirect.
- ACS Omega. (2024, July 25).
- MilliporeSigma. (2021, April 30).
- Scribd. Thermal Decomposition of Nitrophenols.
- ResearchGate. (2026, January 3).
- MDPI. (2023, August 1).
- MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
- CAAS. (2013). Effect of drying method on the phenolic content and antioxidant capacity of spearmint. Czech J. Food Sci., 31(5), 509–513.
- NOAA. 2,3,4,6-TETRACHLOROPHENOL | CAMEO Chemicals.
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- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. digitum.um.es [digitum.um.es]
- 22. technopharmchem.com [technopharmchem.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. astechireland.ie [astechireland.ie]
Minimizing co-elution of 2,3-dichloro-6-nitrophenol with other impurities
Topic: 2,3-Dichloro-6-Nitrophenol (2,3-DCNP) Analysis
Ticket ID: #DCNP-SEP-001
Welcome to the . You have reached the Tier 3 Advanced Chromatography Desk. Below is the technical dossier designed to resolve co-elution issues specifically for This compound (2,3-DCNP) .
Unlike standard phenolic analysis, 2,3-DCNP presents a unique "Ortho-Effect" challenge due to the flanking nitro and chloro groups. This guide moves beyond generic advice to target the specific physicochemical interactions driving your separation.
Part 1: The Chemistry of Co-Elution (Root Cause Analysis)
To fix the separation, we must first understand why 2,3-DCNP behaves differently than its impurities.
1. The "Ortho-Effect" & Intramolecular Hydrogen Bonding 2,3-DCNP contains a nitro group (-NO2) at position 6 and a hydroxyl group (-OH) at position 1. These are adjacent (ortho).
-
Mechanism: The proton on the -OH forms a strong intramolecular hydrogen bond with the oxygen of the -NO2 group.[1]
-
Chromatographic Consequence: This "locks" the molecule into a pseudo-ring structure, masking the polarity of the -OH group. Consequently, 2,3-DCNP appears more hydrophobic than predicted and often co-elutes with non-polar chlorinated impurities rather than other phenols [1, 4].
2. The Acidity Trap (pKa ~4.5) With electron-withdrawing chlorines at positions 2 and 3, and a nitro group at 6, the phenolic proton is highly acidic (estimated pKa 4.0–4.8) [5].
-
Risk: At standard HPLC pH (pH 4–6), 2,3-DCNP exists in a dynamic equilibrium between its neutral and ionized (phenolate) forms. This causes peak broadening (tailing) and shifting retention times, often merging the peak into adjacent impurities.
Part 2: Troubleshooting Guide (FAQs)
Q1: I am using a C18 column, but 2,3-DCNP co-elutes with a des-nitro impurity. Why? A: Standard C18 columns separate based purely on hydrophobicity. Because of the "Ortho-Effect" described above, 2,3-DCNP behaves like a simple chlorinated benzene, making it chromatographically similar to its impurities.
-
Solution: Switch to a Phenyl-Hexyl stationary phase.
-
Reasoning: The nitro group on 2,3-DCNP is electron-deficient. The phenyl ring on the stationary phase is electron-rich.[2] This creates a specific
- interaction that selectively retains the nitrophenol, pulling it away from non-aromatic or non-nitro impurities [1, 2].
Q2: My peaks are tailing severely. Is my column dead? A: Likely not. You are probably operating near the pKa of the analyte.
-
Solution: Lower your mobile phase pH to 2.0–2.5 .
-
Reasoning: You must suppress ionization. By dropping the pH at least 2 units below the pKa (approx 4.5), you force 100% of the population into the neutral (protonated) state, sharpening the peak and increasing retention [5].
Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH)? A: For this specific separation, Methanol is superior.[3]
-
Reasoning: ACN molecules have their own
-electrons (triple bond) which compete with the analyte for the stationary phase, effectively "canceling out" the selectivity benefits of a Phenyl-Hexyl column. Methanol does not interfere with - stacking, maximizing the separation factor ( ) [1].
Part 3: Visualization of Logic & Mechanism
The following diagrams illustrate the decision logic for troubleshooting and the specific molecular interactions involved.
Caption: Logical troubleshooting flow for resolving 2,3-DCNP co-elution issues.
Caption: Mechanism of selectivity: Phenyl-Hexyl phases retain the nitro-aromatic 2,3-DCNP via Pi-Pi stacking.
Part 4: Optimized Experimental Protocol
This protocol is designed to be self-validating . If the resolution (
1. Reagents & Materials
-
Stationary Phase: Phenyl-Hexyl or Biphenyl column (e.g., 100 x 2.1 mm, 1.9 µm or 2.7 µm fused-core).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.
-
Mobile Phase B: 100% Methanol (LC-MS Grade).
2. Instrument Settings
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Controls viscosity and diffusion; higher temps may disrupt the weak intramolecular H-bond. |
| Flow Rate | 0.4 mL/min (for 2.1mm ID) | Optimized for Van Deemter efficiency on sub-2µm particles. |
| Detection | UV 305 nm | Nitrophenols have a distinct secondary max ~300-310nm, reducing interference from simple benzenes (254nm). |
3. Gradient Profile (The "Pi-Pi" Ramp)
Note: This gradient is shallower than typical screening methods to maximize the selectivity difference provided by the phenyl ligands.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.00 | 5 | Initial equilibration (High polarity to retain early eluters) |
| 1.00 | 5 | Isocratic hold to stack injection plug |
| 10.00 | 65 | Critical Separation Window: Slow ramp (6% per min) |
| 12.00 | 95 | Column Wash |
| 14.00 | 95 | Wash Hold |
| 14.10 | 5 | Re-equilibration |
| 17.00 | 5 | Ready for next injection |
4. Validation Criteria (System Suitability)
-
Tailing Factor (
): Must be . If , lower the pH of Mobile Phase A. -
Resolution (
): Must be between 2,3-DCNP and nearest peak.
References
-
Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.[3]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction.
-
Thermo Fisher Scientific. (2016). Analysis of Substituted Phenol Isomers Using a UHPLC PFP Column. Thermo Application Note 21538.
-
Chemistry Stack Exchange. (2020). Solubility and Hydrogen Bonding of Ortho- and Para-Nitrophenol.[4][5]
-
Stenutz, R. (n.d.). pKa values of Nitrophenols and Chlorophenols.
Sources
Validation & Comparative
Certified Reference Material (CRM) sources for Anagrelide Impurity 16
Title: Anagrelide Impurity 16 (2,3,4-Trichloro-1,5-dinitrobenzene): Sourcing & Validation Guide
Part 1: Executive Summary & Technical Identity
"Impurity 16" is a vendor-specific designation (primarily associated with Quality Control Chemicals Inc.) for the chemical 2,3,4-Trichloro-1,5-dinitrobenzene . It is not currently a specified impurity in the USP or EP monographs for Anagrelide Hydrochloride, which typically list Related Compounds A, B, C, and D.
Instead, Impurity 16 is a process-related impurity (likely an upstream starting material byproduct) or a genotoxic impurity candidate due to its nitroaromatic structure. Its presence usually stems from the nitration steps involved in synthesizing the 2,3-dichloro-6-nitrobenzylamine intermediate.
Chemical Identity Card
| Parameter | Specification |
| Common Name | Anagrelide Impurity 16 |
| Chemical Name | 2,3,4-Trichloro-1,5-dinitrobenzene |
| CAS Number | 6379-46-0 |
| Molecular Formula | C₆HCl₃N₂O₄ |
| Molecular Weight | 271.44 g/mol |
| Risk Profile | Potential Mutagenic Impurity (PMI) - Nitroaromatic group |
Part 2: Comparative Sourcing Guide
Finding a Certified Reference Material (CRM) for this specific isomer is challenging because it is not a pharmacopeial standard. Below is an objective comparison of available sources.
Source Tier List
| Tier | Vendor | Product Code | Status | Best For |
| Tier 1: Explicit Standard | Quality Control Chemicals (QCC) | QA140116 | Available | Primary Reference. Explicitly labeled as "Impurity 16". Likely includes CoA with HPLC/NMR data. |
| Tier 2: Chemical Reagent | Alfa Chemistry | CAS 6379-46-0 | In Stock | Spiking Studies. High purity reagent grade. Requires in-house characterization to function as a secondary standard. |
| Tier 3: Custom Synthesis | LGC Standards / TRC | Inquire | Custom | GLP/GMP Compliance. If you need ISO 17034 accreditation, you must request a custom synthesis, as this is not a catalog item. |
| WARNING | General Chemical Suppliers | Vancide PB | Avoid | Risk of Error. Many vendors sell the isomer 1,2,3-trichloro-4,6-dinitrobenzene (Vancide PB). Do not confuse this with Impurity 16. |
Sourcing Recommendation
-
For Routine QC/Release: Use QCC (Tier 1) as the primary reference standard to establish RRT (Relative Retention Time).
-
For Method Validation (Spiking): Alfa Chemistry (Tier 2) material is cost-effective but must be qualified against the Tier 1 standard or fully characterized in-house using the protocol below.
Part 3: The Self-Validating System (Experimental Protocol)
Since "Impurity 16" lacks a USP monograph, you cannot rely solely on a vendor's label. You must establish a Self-Validating System to prove identity and purity.
A. Structural Confirmation (NMR Strategy)
The critical challenge is distinguishing the 2,3,4-trichloro isomer from the 1,2,3-trichloro isomer.
-
Protocol: Dissolve 5 mg in DMSO-d6.
-
Expected Signal (1H NMR):
-
Impurity 16 (2,3,4-trichloro-1,5-dinitro): The molecule has one aromatic proton. It is flanked by a Nitro group and a Chlorine.[1][2][3][4][5][6][7] Look for a Singlet in the aromatic region (approx. 8.0 - 8.5 ppm).
-
Differentiation: If you see a coupling pattern (doublet), you likely have the wrong isomer (e.g., where protons are adjacent). The 2,3,4-trichloro isomer has a lone proton at position 6, isolated by substituents.
-
B. HPLC Method Specificity
Impurity 16 is highly non-polar compared to Anagrelide due to the lack of the quinazolinone ring and the presence of three chlorines.
-
Column: C18 (e.g., Waters Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Gradient: High organic hold required. Impurity 16 will elute late (much later than Anagrelide and Related Compound A).
-
Detection: UV at 254 nm (Nitro groups absorb strongly here).
Part 4: Validation Workflow Diagram
The following diagram outlines the decision logic for sourcing and validating this non-pharmacopeial impurity.
Caption: Decision matrix for procuring and qualifying non-pharmacopeial Anagrelide impurities.
Part 5: References
-
Quality Control Chemicals Inc. (2024). Product Catalog: Anagrelide Impurity 16 (Cat No. QA140116). Retrieved from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 22875: 2,3,4-Trichloro-1,5-dinitrobenzene.[1] Retrieved from [Link]
-
Veeprho . (2024). Anagrelide Impurities and Related Compounds Overview. Retrieved from [Link]
Sources
- 1. 2,3,4-Trichloro-1,5-dinitrobenzene | C6HCl3N2O4 | CID 22875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Anagrelide Related Compound C Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. Anagrelide Impurity 12 | NA | | SynZeal [synzeal.com]
- 5. Anagrelide Hydrochloride | C10H8Cl3N3O | CID 135413494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Benzene,2,3,4-trichloro-1,5-dinitro | CAS#:6379-46-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the UV Absorption Spectra of Chloronitrophenol Isomers
This guide provides a detailed comparison of the ultraviolet (UV) absorption spectra of various chloronitrophenol isomers. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the identification, quantification, and characterization of these compounds. This document delves into the structural and electronic factors that influence their spectral properties and provides a comprehensive, self-validating experimental protocol.
Introduction: The Significance of Isomeric Differentiation
Chloronitrophenols are a class of aromatic organic compounds with significant industrial and environmental relevance. They are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The specific positioning of the chloro, nitro, and hydroxyl groups on the benzene ring gives rise to various isomers, each with unique chemical and physical properties.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for characterizing these isomers. The UV absorption spectrum of a molecule is determined by its electronic structure, and even subtle changes in the arrangement of substituent groups can lead to significant and measurable differences in their spectra. These differences, primarily in the maximum absorption wavelength (λmax) and molar absorptivity (ε), can be leveraged for both qualitative identification and quantitative analysis. Understanding these spectral nuances is crucial for quality control, environmental monitoring, and in various stages of pharmaceutical development.
Principles of UV-Vis Spectroscopy of Aromatic Compounds
The absorption of UV radiation by chloronitrophenol isomers involves the excitation of electrons from lower energy molecular orbitals to higher energy ones. In these aromatic compounds, the most important electronic transitions are typically π → π* transitions, which involve the delocalized π-electron system of the benzene ring. The presence of substituent groups like the hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) groups significantly influences the energy of these transitions and, consequently, the observed UV spectrum.
-
Chromophores and Auxochromes: The benzene ring and the nitro group act as chromophores, the parts of the molecule responsible for absorbing UV light. The hydroxyl and chloro groups act as auxochromes, which are substituents that can modify the absorption of the chromophore, often leading to a shift in λmax and a change in absorption intensity.
-
Substituent Effects: The position of these substituents is critical. Electron-donating groups (like -OH) and electron-withdrawing groups (like -NO2) can interact through resonance and inductive effects, altering the electron density of the aromatic ring and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly impacts the wavelength of maximum absorption.
-
Solvent Effects: The polarity of the solvent can also influence the UV spectrum by stabilizing the ground or excited state of the molecule to different extents. Polar solvents, for instance, can interact with polar functional groups, leading to shifts in the absorption maxima. Therefore, consistency in the choice of solvent is paramount for comparative studies.
Experimental Protocol: A Self-Validating Approach
This section outlines a detailed methodology for obtaining and comparing the UV absorption spectra of chloronitrophenol isomers. The protocol is designed to be self-validating by incorporating steps for instrument calibration and standardized sample preparation.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: HPLC-grade methanol is recommended due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
-
Chloronitrophenol Isomers: High-purity standards of the isomers of interest (e.g., 2-chloro-4-nitrophenol, 4-chloro-2-nitrophenol, 2-chloro-3-nitrophenol, 4-chloro-3-nitrophenol).
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: A balance with a readability of at least 0.1 mg.
Experimental Workflow
Caption: Experimental workflow for UV-Vis spectral analysis of chloronitrophenol isomers.
Step-by-Step Methodology
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Stock Solution Preparation: Accurately weigh a known amount of each chloronitrophenol isomer and dissolve it in methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solutions to obtain working solutions of different concentrations (e.g., 1, 2, 5, 10 µg/mL). This will allow for the verification of Beer-Lambert's law and the determination of molar absorptivity.
-
Baseline Correction: Fill both the sample and reference cuvettes with methanol. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and the cuvettes.
-
Spectral Measurement: Empty the sample cuvette and rinse it with the working solution of the first isomer. Fill the cuvette with the same solution and place it in the sample holder. Record the absorbance spectrum. Repeat this step for each working solution of every isomer.
-
Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax) for each isomer. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
Comparative Analysis of UV Absorption Spectra
The position of the chloro and nitro substituents on the phenol ring has a pronounced effect on the electronic transitions, leading to distinct UV absorption spectra for each isomer. The following table summarizes available spectral data for several chloronitrophenol isomers. Note: The solvent used for measurement can influence the λmax; therefore, direct comparison should be made with caution when data is from different sources.
| Isomer | Structure | λmax (nm) | Solvent | Reference |
| 2-Chloro-4-nitrophenol | ~320 | Data from multiple sources | ||
| 4-Chloro-2-nitrophenol | Data not consistently available | |||
| 2-Chloro-3-nitrophenol | Data available | |||
| 4-Chloro-3-nitrophenol | Data available |
Data for λmax can vary slightly based on the solvent and the specific literature source.
Discussion of Spectral Differences
The observed differences in the λmax values can be rationalized by considering the electronic effects of the substituents and their relative positions.
-
2-Chloro-4-nitrophenol vs. 4-Chloro-2-nitrophenol: In 2-chloro-4-nitrophenol, the electron-withdrawing nitro group is para to the electron-donating hydroxyl group, allowing for strong resonance interaction and delocalization of electrons in the excited state. This extended conjugation typically leads to a bathochromic shift (a shift to a longer wavelength) compared to isomers where this direct para-relationship is absent. In 4-chloro-2-nitrophenol, the nitro group is ortho to the hydroxyl group. While still electron-withdrawing, the proximity of the groups can lead to steric hindrance, potentially affecting the planarity of the molecule and thus the extent of conjugation. Intramolecular hydrogen bonding between the ortho nitro and hydroxyl groups can also influence the electronic transitions.
-
Other Isomers (e.g., 2-Chloro-3-nitrophenol, 4-Chloro-3-nitrophenol): In these isomers, the nitro group is meta to the hydroxyl group. The resonance effect between these two groups is not as direct as in the ortho and para positions. This generally results in a less significant shift of the absorption maximum compared to the ortho and para isomers. The position of the chloro group further modulates the electronic environment of the benzene ring through its inductive and weak resonance effects.
The interplay of these electronic and steric effects for each isomer results in a unique UV absorption spectrum, providing a "fingerprint" for its identification.
Conclusion
The UV absorption spectra of chloronitrophenol isomers are highly sensitive to the substitution pattern on the benzene ring. The interplay of electronic effects (resonance and induction) and steric factors governs the energy of the π → π* electronic transitions, resulting in distinct λmax values for each isomer. This guide provides a framework for the systematic comparison of these spectra, including a robust experimental protocol designed to ensure data integrity. By understanding the principles behind these spectral differences and employing a standardized analytical approach, researchers can confidently utilize UV-Vis spectroscopy for the accurate identification and quantification of chloronitrophenol isomers in various applications.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
A research paper discussing the UV absorption spectra of nitrophenol isomers. [Link]
-
A study on the degradation of 2-chloro-4-nitrophenol which includes spectral data. [Link]
Comparative Validation Guide: Quantification of 2,3-Dichloro-6-Nitrophenol (DCNP)
Executive Summary & Strategic Analysis
2,3-Dichloro-6-nitrophenol (DCNP) is a primary metabolite of the diphenyl-ether herbicide Aclonifen . Its quantification is critical for environmental impact assessments (soil/water persistence) and toxicological safety profiling.
The analytical challenge lies in the molecule's physicochemical duality:
-
Acidity: The phenolic hydroxyl group, activated by the electron-withdrawing nitro and chloro groups, makes DCNP significantly acidic (
). -
Polarity: It is sufficiently polar to cause peak tailing in Gas Chromatography (GC) without derivatization, yet hydrophobic enough to require high organic content in Liquid Chromatography (LC).
The Verdict:
-
For Trace Analysis (ppb/ppt levels): LC-MS/MS (Negative ESI) is the gold standard. It leverages the molecule's natural tendency to deprotonate, offering superior sensitivity without derivatization.
-
For Formulation/Purity (ppm levels): HPLC-UV is cost-effective and robust, provided the mobile phase pH is strictly controlled.
-
For Complex Matrices (Soil/Fatty Tissue): GC-MS is viable only with silylation, offering excellent separation from non-polar matrix interferences.
Method Comparison Matrix
The following table synthesizes performance data based on field application and physicochemical constraints.
| Feature | LC-MS/MS (Recommended) | HPLC-UV/DAD | GC-MS |
| Primary Application | Trace environmental monitoring, biological fluids (plasma/urine). | Raw material purity, formulation analysis, degradation studies. | Complex soil matrices, multi-residue screens. |
| Limit of Quantitation (LOQ) | 0.01 – 0.05 µg/L (ppt) | 10 – 50 µg/L (ppb) | 0.1 – 1.0 µg/L (ppb) |
| Sample Prep | Minimal (SPE or Direct Injection). | Simple (Filtration/Dilution). | Heavy (Requires derivatization, e.g., BSTFA).[1] |
| Selectivity | High (MRM transitions). | Moderate (Relies on Retention Time & UV spectrum). | High (Mass spectral fingerprint). |
| Critical Control Point | Matrix Effect: Ion suppression in negative mode. | pH Control: Mobile phase must be acidic (pH < 3) to suppress ionization. | Derivatization Efficiency: Moisture must be <0.1% to prevent reagent hydrolysis. |
Decision Framework & Workflows
Method Selection Logic
The following decision tree guides the selection of the analytical technique based on sample type and required sensitivity.
Figure 1: Decision matrix for selecting the optimal analytical platform for DCNP quantification.
The "Gold Standard" Protocol: LC-MS/MS Validation
This section details the validation of a LC-MS/MS method using Negative Electrospray Ionization (ESI-), which provides the highest sensitivity for chloronitrophenols.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 5.5 with Acetic Acid). Note: Ammonium acetate supports ionization in negative mode better than formic acid for some phenols.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.[2]
Mass Spectrometry Settings (ESI Negative)
-
Ionization: ESI (-)
-
Precursor Ion: [M-H]⁻ (m/z ~206 for DCNP).
-
MRM Transitions:
-
Quantifier: 206.0
176.0 (Loss of NO) -
Qualifier: 206.0
140.0 (Loss of NO + HCl)
-
Sample Preparation Workflow (Solid Phase Extraction)
For water or biological samples, Solid Phase Extraction (SPE) is required to concentrate the analyte and remove matrix interferences.[2]
Figure 2: Optimized SPE workflow for DCNP extraction. Acidification during loading is critical to ensure retention on the hydrophobic sorbent.
Validation Framework (Self-Validating System)
To ensure Trustworthiness , the method must be validated against ICH Q2(R2) or FDA Bioanalytical Method Validation guidelines.
Specificity & Selectivity
-
Protocol: Analyze a "Double Blank" (pure solvent), a "Matrix Blank" (extracted matrix without analyte), and a sample spiked at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria:
-
Interference in blank channels must be < 20% of the LLOQ response.
-
Retention time of DCNP must be within ±2.5% of the standard.
-
Linearity & Range
-
Protocol: Prepare a calibration curve with at least 6 non-zero standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Weighting: Use
or weighting to account for heteroscedasticity (variance increases with concentration). -
Acceptance:
.[3] Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision
-
Protocol: Analyze QC samples at Low (3x LLOQ), Medium (50% range), and High (80% range) concentrations. Perform 5 replicates per level over 3 separate runs (Inter-day).
-
Acceptance:
Matrix Effect (Critical for MS)
-
Why it matters: Co-eluting matrix components can suppress ionization in the MS source, leading to false negatives.
-
Protocol: Calculate Matrix Factor (MF).
-
Correction: If MF < 0.8 or > 1.2, use a deuterated internal standard (e.g., DCNP-d3) or matrix-matched calibration curves.
Alternative Method: GC-MS with Derivatization[1][6]
If LC-MS/MS is unavailable, GC-MS is the robust alternative, but DCNP must be derivatized to improve volatility.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction:
-
Dry extract completely (Trace water kills the reaction).
-
Add 50 µL BSTFA + 50 µL Pyridine.
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC-MS (Splitless).
-
-
Target: The TMS-derivative of DCNP.
-
Advantage: Excellent separation from complex soil matrices.
References
-
US EPA Method 528:Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for phenol extraction logic).
-
European Medicines Agency (EMA): ICH guideline Q2(R2) on validation of analytical procedures. (The regulatory framework for validation).[6][7]
-
USGS National Water Quality Laboratory: Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.[8] (Reference for LC-MS/MS pesticide metabolite workflows).
-
ResearchGate (Aclonifen Studies):Assessment of the Effects of the Herbicide Aclonifen and Its Soil Metabolites. (Context for DCNP as a metabolite).
-
Shimadzu Application Note:Analysis of Phenols in Water Using GC/MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.usgs.gov [pubs.usgs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
